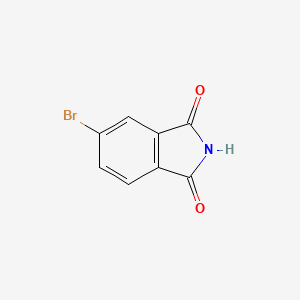

4-Bromophthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38028. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYICZVGHULCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284615 | |

| Record name | 4-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-75-9 | |

| Record name | 6941-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromophthalimide chemical properties and structure

An In-Depth Technical Guide to 4-Bromophthalimide: Properties, Structure, and Synthetic Utility

Introduction

This compound is a halogenated aromatic imide that serves as a pivotal building block in modern organic synthesis. Valued for its unique structural features and predictable reactivity, it has become an indispensable intermediate in the development of a wide array of complex molecules, ranging from active pharmaceutical ingredients (APIs) to advanced materials.[1] The molecule integrates two key reactive motifs: the phthalimide core, which provides a masked primary amine functionality, and an aryl bromide, which acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This guide offers a comprehensive exploration of this compound, detailing its chemical and physical properties, structural characteristics, synthesis, and critical applications for researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

This compound is typically a stable, off-white to yellow crystalline solid under standard laboratory conditions.[1][2] Its thermal stability and solubility in common organic solvents make it a practical reagent for a variety of synthetic transformations.[1]

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6941-75-9 | [1][3][4] |

| Molecular Formula | C₈H₄BrNO₂ | [1][3][4] |

| Molecular Weight | 226.03 g/mol | [1][3][4] |

| Appearance | White to yellow or orange powder/crystal | [1][2] |

| Melting Point | 232 - 238 °C | [1] |

| Solubility | Soluble in N,N-Dimethylformamide (DMF) and other organic solvents like ethanol and dichloromethane; insoluble in water. | [1][2][5] |

| pKa | ~9.19 (Predicted) | [2][6] |

Structural Analysis and Spectroscopic Profile

The structure of this compound, correctly named 5-bromoisoindole-1,3-dione according to IUPAC nomenclature, features a benzene ring fused to a five-membered imide ring, with a bromine atom substituted on the aromatic core.[3] This arrangement dictates its chemical behavior. The electron-withdrawing nature of the two adjacent carbonyl groups renders the N-H proton significantly acidic (pKa ≈ 9.2), facilitating its removal by a base to generate a potent nitrogen nucleophile.[7]

Caption: Molecular structure of this compound (5-bromoisoindole-1,3-dione).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.[8] While actual spectra depend on acquisition conditions, the expected data are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by signals in the aromatic region. Due to the substitution pattern, the three aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets, typically downfield (δ 7.5-8.0 ppm) due to the deshielding effects of the carbonyl groups and the bromine atom. The imide proton (N-H) would appear as a broad singlet, often further downfield.[9][10]

-

IR Spectroscopy : The infrared spectrum provides clear evidence of the key functional groups. Characteristic absorptions include a strong, sharp peak for the carbonyl (C=O) stretching of the imide group around 1700-1760 cm⁻¹ and a peak for N-H stretching around 3200 cm⁻¹.

-

Mass Spectrometry : The mass spectrum will show a characteristic molecular ion peak (M+) and an (M+2) peak of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom. For this compound, these peaks would appear at m/z 225 and 227.

Synthesis and Reactivity

Synthesis Protocol

A common and efficient method for synthesizing this compound involves the reaction of 4-bromophthalic anhydride with a nitrogen source, such as formamide.[5][6][11] This reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbonyl carbons of the anhydride, followed by cyclization and dehydration.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Causality: This protocol leverages the high reactivity of the anhydride precursor and the thermal stability of the desired imide product. The high temperature drives the dehydration and cyclization to completion. Quenching in ice-water is a critical step that exploits the low water solubility of the product, causing it to precipitate for easy isolation.[5][6]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-bromophthalic anhydride (1.0 eq.) with formamide (approx. 8.0 eq.).[5][11]

-

Heating : Heat the reaction mixture to 200°C and stir for 2 hours.[5][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation : Upon completion, cool the mixture slightly and pour it into a beaker containing an ice-water slurry. A solid precipitate will form.[5][11]

-

Purification : Collect the solid product by vacuum filtration, washing with cold water to remove residual formamide.

-

Drying : Dry the collected solid under vacuum to yield the final this compound product. Purity can be confirmed by measuring the melting point and through spectroscopic analysis (NMR, IR).[1]

Key Reactivity

The utility of this compound stems from two primary modes of reactivity:

-

N-H Acidity and Nucleophilicity (Gabriel Synthesis) : This is arguably the most important application of the phthalimide group. The acidic N-H proton can be easily removed by a base (e.g., potassium hydroxide or potassium carbonate) to form the phthalimide anion. This anion is an excellent, sterically hindered nitrogen nucleophile that can react with primary alkyl halides in an Sₙ2 reaction.[7][12][13] This sequence, known as the Gabriel synthesis, is a robust and reliable method for preparing primary amines, avoiding the over-alkylation often seen when using ammonia.[13][14] The final primary amine is liberated from the N-alkylated phthalimide intermediate by hydrolysis or, more commonly, by hydrazinolysis.[12][15]

-

Aryl Bromide Reactivity : The bromine atom on the aromatic ring is a versatile functional handle. It readily participates in a wide range of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[16] This allows for the precise installation of new carbon-carbon or carbon-nitrogen bonds, enabling the construction of highly complex molecular architectures.

Applications in Research and Drug Development

The dual reactivity of this compound makes it a valuable intermediate in several fields:

-

Pharmaceuticals and Agrochemicals : It is a key building block for synthesizing APIs and agrochemicals.[1][16] The Gabriel synthesis provides a controlled route to primary amines, a common functional group in bioactive molecules. The aryl bromide allows for late-stage functionalization to build and diversify molecular scaffolds.[16]

-

Fluorescent Dyes and Materials Science : The rigid, planar phthalimide structure is a component of many chromophores. This compound can be functionalized via its bromine atom to create novel fluorescent dyes for biological imaging, as well as specialty polymers and photoresponsive materials for electronic applications.[1]

Safety and Handling

This compound is classified as an irritant, capable of causing skin, eye, and respiratory system irritation.[2][3]

-

Handling : All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[2]

-

First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[2]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a powerful combination of a protected primary amine and a versatile aryl halide. Its well-defined properties, predictable reactivity, and straightforward synthesis make it an essential tool for chemists in academia and industry. A thorough understanding of its structure and chemical behavior, as outlined in this guide, is crucial for leveraging its full potential in the design and creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

ChemBK. (2024). 4-Bromophtalimide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236018, this compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98% (HPLC), 100 grams. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Gabriel phthalimide synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US4962206A - Process for the preparation of 4-bromophthalic anhydride.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75542, N-Bromophthalimide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromophthalic anhydride. Retrieved from [Link]

- CNKI. (n.d.). A New Method for Synthesis of 4-Bromophthalic Anhydride.

-

Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

- VClass. (n.d.). Spectroscopic Analysis of Organic Compounds. Retrieved from a PDF document on spectroscopic analysis.

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

- University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from a university course PDF on spectroscopy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C8H4BrNO2 | CID 236018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 6941-75-9 [chemicalbook.com]

- 6. This compound CAS#: 6941-75-9 [m.chemicalbook.com]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound(6941-75-9) 1H NMR [m.chemicalbook.com]

- 10. bnmv.ac.in [bnmv.ac.in]

- 11. This compound | 6941-75-9 [amp.chemicalbook.com]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Khan Academy [khanacademy.org]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. nbinno.com [nbinno.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 4-Bromophthalimide (CAS: 6941-75-9)

This guide provides an in-depth technical overview of this compound, a pivotal intermediate in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the synthesis, reactivity, and application of this versatile chemical building block.

Introduction: The Strategic Importance of this compound

This compound (5-bromoisoindole-1,3-dione) is a brominated derivative of phthalimide, recognized for its utility as a foundational scaffold in the synthesis of complex organic molecules.[1][2] Its strategic importance stems from two key structural features: the phthalimide core and the bromine substituent. The phthalimide group serves as a masked primary amine, famously exploited in the Gabriel synthesis, while the bromine atom on the aromatic ring provides a reactive handle for a multitude of cross-coupling reactions.[3][4] This dual functionality makes this compound an indispensable intermediate in the development of pharmaceuticals, agrochemicals, fluorescent dyes, and specialty polymers.[1][5]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below, providing the foundational data required for its use in synthesis and analysis.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 6941-75-9 | [1][6][7] |

| Molecular Formula | C₈H₄BrNO₂ | [1][6] |

| Molecular Weight | 226.03 g/mol | [1][6] |

| Appearance | White to light yellow or off-white crystalline powder | [1][2][7] |

| Melting Point | 232 - 238 °C | [1] |

| Solubility | Soluble in N,N-Dimethylformamide (DMF) | [7][8][9] |

| pKa | 9.19 ± 0.20 (Predicted) | [7][9] |

Spectroscopic Characterization

Verifying the identity and purity of this compound is critical. The expected spectroscopic signatures are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum provides a clear fingerprint of the aromatic region. Due to the molecule's symmetry, one would expect to see a pattern corresponding to the three protons on the substituted benzene ring.[10] The specific shifts and coupling patterns are dictated by the electronic effects of the bromine atom and the imide ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic vibrations of the imide functional group. Key absorptions include strong C=O stretching bands for the carbonyl groups (typically around 1700-1780 cm⁻¹) and N-H stretching (around 3200 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[11][12]

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will show a molecular ion (M+) peak corresponding to the molecular weight.[11] A characteristic feature will be the presence of an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Synthesis and Purification: A Practical Workflow

This compound is typically prepared from its corresponding anhydride, 4-bromophthalic anhydride. The following two-stage protocol outlines a common and reliable synthetic approach.

Stage 1: Preparation of 4-Bromophthalic Anhydride

The synthesis of the anhydride precursor is often achieved via the bromination of phthalic anhydride. The causality behind this choice is the availability and cost-effectiveness of the starting material. One method involves reacting phthalic anhydride with bromine in an aqueous alkaline solution, followed by dehydration.[13]

Experimental Protocol: Synthesis of 4-Bromophthalic Anhydride

-

Reaction Setup: To a suspension of phthalic anhydride (1.0 eq.) in water, slowly add sodium hydroxide (2.0 eq.) and bromine (1.1 eq.).[14] A phase-transfer catalyst, such as benzyltrimethylammonium chloride, can be added to improve reaction efficiency.[14][15]

-

Heating: The reaction mixture is heated, often in stages. For instance, an initial temperature of 45°C may be used, followed by gradual increases to 80°C to drive the reaction to completion over several hours.[14]

-

Work-up and Isolation: Upon completion, the mixture is cooled, and the crude product is isolated. This often involves filtration, followed by extraction with an organic solvent like ethyl acetate.[14][15]

-

Purification: The organic solvent is removed by distillation. The resulting crude 4-bromophthalic anhydride is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., ~215°C at 0.095 MPa) to yield the pure product.[14][15]

Stage 2: Imide Formation

The conversion of the anhydride to the imide is a direct and high-yielding transformation.

Experimental Protocol: Synthesis of this compound

-

Reaction: 4-Bromophthalic anhydride (1.0 eq.) is mixed with formamide (8.0 eq.).[9] Formamide serves as both the nitrogen source and the solvent.

-

Heating: The reaction mixture is heated to a high temperature (e.g., 200°C) and stirred for approximately 2 hours.[9] This thermal energy is necessary to drive the condensation and cyclization to form the stable imide ring.

-

Quenching and Isolation: After the reaction is complete, the mixture is carefully poured into an ice-water mixture to precipitate the product.[9] This step rapidly cools the reaction and leverages the low water solubility of the product for efficient isolation.

-

Purification: The precipitated solid is collected by filtration and dried under vacuum to afford the final this compound product with high purity.[9]

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is best understood by examining its core reactivities.

Gabriel Synthesis of Primary Amines

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, avoiding the over-alkylation common with ammonia.[3][16][17] Using this compound allows for the synthesis of primary amines that retain the bromo-aromatic moiety for subsequent functionalization.

Mechanism:

-

Deprotonation: The N-H proton of the phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the adjacent carbonyl groups.[17] Treatment with a base (e.g., KOH, NaH) generates the nucleophilic phthalimide anion.[3][17]

-

Sₙ2 Alkylation: The phthalimide anion attacks a primary alkyl halide in a classic Sₙ2 reaction, forming an N-alkylphthalimide intermediate.[16][17] The reaction is highly efficient for primary halides; secondary halides are generally unreactive.[16]

-

Cleavage (Hydrazinolysis): The final primary amine is liberated from the N-alkylphthalimide intermediate. While acidic or basic hydrolysis can be used, the Ing-Manske procedure, which uses hydrazine (N₂H₄), is often preferred as it proceeds under milder, neutral conditions.[16][18] Hydrazine attacks the carbonyl carbons, leading to the formation of a stable phthalhydrazide precipitate and the desired primary amine.[16]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[4] This reactivity is fundamental to modern drug discovery, allowing for the modular construction of complex molecular scaffolds. In a Suzuki coupling, for example, the C-Br bond can be coupled with an organoboron reagent to form a new C-C bond, significantly increasing molecular complexity in a single, controlled step. This capability makes this compound a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Development and Materials Science

The versatile reactivity of this compound translates into a wide range of applications:

-

Pharmaceuticals: It serves as a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[1][8][19] The ability to introduce a protected amine and subsequently perform cross-coupling reactions is a powerful strategy in medicinal chemistry for building molecules with desired biological activities.[4][5]

-

Agrochemicals: The compound is used to create new herbicides, insecticides, and fungicides.[1][4] The bromo-phthalimide core can be elaborated to produce molecules with specific activities against agricultural pests and diseases.[5]

-

Materials Science: this compound is a building block for fluorescent dyes, where the phthalimide core can be part of a larger conjugated system.[1][2] It is also used in creating specialty polymers and photoresponsive materials due to its thermal stability and photochemical reactivity.[1][2]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[7][20][21]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling this substance.[7][22] Use in a well-ventilated area or under a chemical fume hood.[22][23]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[20] For eye contact, rinse cautiously with water for several minutes.[7][21] If inhaled, move to fresh air.[20]

-

Storage: Store in a cool, dry, well-ventilated place.[9] Keep the container tightly sealed to prevent moisture absorption and degradation.[9][22]

Conclusion

This compound (CAS 6941-75-9) is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its dual reactivity, derived from the phthalimide nucleus and the aryl bromide, provides chemists with a reliable and versatile platform for synthesizing a diverse range of complex targets. From the foundational Gabriel synthesis to modern cross-coupling reactions, this compound continues to be a compound of high value in academic research and industrial applications, particularly in the relentless pursuit of new therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 6941-75-9: Bromophtalimide | CymitQuimica [cymitquimica.com]

- 3. Khan Academy [khanacademy.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H4BrNO2 | CID 236018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | 6941-75-9 [chemicalbook.com]

- 9. This compound CAS#: 6941-75-9 [chemicalbook.com]

- 10. This compound(6941-75-9) 1H NMR spectrum [chemicalbook.com]

- 11. lehigh.edu [lehigh.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. US4962206A - Process for the preparation of 4-bromophthalic anhydride - Google Patents [patents.google.com]

- 14. 4-BROMO PHTHALIC ANHYDRUS synthesis - chemicalbook [chemicalbook.com]

- 15. CN105399712A - Preparation method of 4-bromo phthalic anhydride - Google Patents [patents.google.com]

- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 19. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. echemi.com [echemi.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical properties of 4-Bromophthalimide

An In-Depth Technical Guide to the Physical Properties of 4-Bromophthalimide

Introduction

This compound, with the molecular formula C₈H₄BrNO₂, is a brominated derivative of phthalimide.[1][2][3][4] It serves as a cornerstone intermediate in advanced organic synthesis.[1] Its unique molecular architecture, featuring a reactive bromine atom on the aromatic ring and an acidic N-H group on the imide moiety, makes it a highly versatile building block.[1][5] This guide offers a comprehensive exploration of the core , providing researchers, scientists, and drug development professionals with the technical data and procedural insights necessary for its effective application. The compound is widely utilized in the synthesis of pharmaceuticals, agrochemicals, fluorescent dyes, and specialty polymers, making a thorough understanding of its physical characteristics essential for quality control, reaction optimization, and new material development.[1][5][6]

Core Physicochemical Properties

The fundamental define its behavior in a laboratory setting and are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below and discussed in detail in the subsequent sections.

| Property | Value | Source(s) |

| CAS Number | 6941-75-9 | [1][2][3][7] |

| Molecular Formula | C₈H₄BrNO₂ | [1][2][3][4] |

| Molecular Weight | 226.03 g/mol | [1][2][3][4] |

| Appearance | Off-white to white, or light yellow crystalline powder/solid. | [1][3][5][8][9][10] |

| Melting Point | 232 - 238 °C (typically cited around 235 °C). | [1][3][5][8][9] |

| Density | ~1.826 g/cm³ (Predicted). | [8][9][10][11] |

| Solubility | Soluble in N,N-Dimethylformamide (DMF).[8][9][10][11] Generally soluble in other organic solvents.[1][5] | |

| pKa | 9.19 ± 0.20 (Predicted).[8][9][10] |

Discussion of Properties

-

Melting Point: The high melting point of this compound (around 235 °C) is indicative of a stable crystalline lattice structure and high thermal stability.[1][3][5][8][9] For a synthetic chemist, a sharp melting range within this window is a primary indicator of high purity. Impurities would typically lead to a depression and broadening of the melting point range.

-

Solubility: Its solubility in polar aprotic solvents like N,N-DMF is a key practical property, as many reactions involving phthalimides, such as N-alkylation (a variant of the Gabriel synthesis), are performed in such media.[1][5][8][9][10][11]

-

Appearance: The compound is typically an off-white or light-colored crystalline solid.[1][3][5][8][9][10] Any significant deviation from this, such as a dark coloration, may suggest the presence of impurities or degradation products.

-

pKa: The predicted pKa of ~9.19 for the N-H proton indicates its acidity.[8][9][10] This acidity is central to its utility in Gabriel synthesis and related reactions, where the nitrogen can be readily deprotonated by a suitable base to form a potent nucleophile.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of this compound. The following data are characteristic of its molecular structure.

¹H NMR Spectroscopy

Proton NMR provides a definitive fingerprint of the molecule's hydrogen environment. In a typical analysis using DMSO-d₆ as the solvent, the spectrum reveals:

-

Imide Proton (N-H): A broad singlet observed around 11.5 ppm.[12] The significant downfield shift is due to the deshielding effects of the adjacent carbonyl groups and its acidic nature.

-

Aromatic Protons: The three protons on the brominated benzene ring appear in the aromatic region, typically between 7.7 and 8.1 ppm.[12] Their specific splitting patterns (as doublets and multiplets) are consistent with the 1,2,4-trisubstituted aromatic ring system.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The IR spectrum of this compound is characterized by:

-

N-H Stretch: A stretching vibration for the imide N-H group.

-

C=O Stretch: Strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching of the two carbonyl (C=O) groups of the imide ring.

-

Aromatic C=C Stretch: Vibrations associated with the carbon-carbon bonds within the benzene ring.

-

C-Br Stretch: A vibration in the lower frequency (fingerprint) region of the spectrum, indicating the presence of the carbon-bromine bond.

Theoretical and experimental Fourier Transform Infrared (FT-IR) spectral analyses have been performed on phthalimide and its derivatives to assign these fundamental vibrations.[13][14]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the key feature is the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), one would expect to see two peaks of nearly equal intensity at m/z values corresponding to [C₈H₄⁷⁹BrNO₂]⁺ and [C₈H₄⁸¹BrNO₂]⁺. The observed molecular ion mass is approximately 225 and 227 g/mol .[12][15]

Experimental Methodologies

To ensure scientific integrity, the physical properties described must be verifiable through standardized protocols.

Workflow for Physicochemical Characterization

The following diagram outlines a standard workflow for the characterization of a newly synthesized or procured batch of this compound.

Caption: Standard workflow for the physical and spectroscopic characterization of this compound.

Step-by-Step Protocols

1. Melting Point Determination (Capillary Method)

-

Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (235 °C), then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure sample should have a sharp melting range of 1-2 °C.

2. ¹H NMR Sample Preparation and Analysis

-

Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Analysis: Process the spectrum, referencing the solvent peak. Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.[12]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

-

Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[2][11][16] It may also cause respiratory irritation.[16]

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

Conclusion

This compound is a well-characterized compound whose physical properties are foundational to its widespread use in chemical synthesis. Its high melting point, defined solubility profile, and distinct spectroscopic fingerprint make it a reliable and versatile intermediate. The data and protocols presented in this guide provide researchers and developers with the essential knowledge to confidently employ this compound in their work, ensuring both the quality of their results and the safety of their laboratory practices.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]

- (Reference not directly used for content but relevant to synthesis).

- (Reference not directly used for content but relevant to synthesis).

-

National Center for Biotechnology Information. (n.d.). N-Bromophthalimide. PubChem Compound Database. Retrieved from [Link]

- Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925.

-

The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

- (Reference not directly used for content but relevant to synthesis).

- (Reference not directly used for content but relevant to synthesis).

- (Reference not directly used for content but relevant to synthesis).

-

CP Lab Safety. (n.d.). This compound, min 98% (HPLC), 100 grams. Retrieved from [Link]

-

(2024, May 17). N-Bromophthalimide in Action: Key Applications in Pharma & Agrochemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

- (Reference not directly used for content but relevant to synthesis).

- (Reference not directly used for content but relevant to synthesis).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H4BrNO2 | CID 236018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound CAS#: 6941-75-9 [chemicalbook.com]

- 9. This compound | 6941-75-9 [amp.chemicalbook.com]

- 10. 6941-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. This compound(6941-75-9) 1H NMR [m.chemicalbook.com]

- 13. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound(6941-75-9) MS [m.chemicalbook.com]

- 16. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to 4-Bromophthalimide (C₈H₄BrNO₂): Properties, Synthesis, and Applications in Modern Research

Executive Summary: 4-Bromophthalimide is a brominated derivative of phthalimide that serves as a cornerstone intermediate in advanced organic synthesis. With the molecular formula C₈H₄BrNO₂ and a molecular weight of 226.03 g/mol , this compound is extensively utilized by researchers and industry professionals in the development of pharmaceuticals, agrochemicals, fluorescent dyes, and specialty polymers.[1][2] Its value lies in its stable, easy-to-handle nature and the strategic placement of the bromine atom, which provides a reactive site for a multitude of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1][2][3] This guide provides an in-depth analysis of its core properties, synthetic routes, key applications, and validated experimental protocols relevant to drug development and material science.

Core Molecular Identity and Physicochemical Properties

This compound, systematically named 5-bromoisoindole-1,3-dione, is a bifunctional organic compound.[4][5] The molecule incorporates a phthalimide structure, characterized by a diacyl-substituted amine, and a bromine atom on the benzene ring. This unique combination dictates its chemical reactivity and utility.

Key Chemical Identifiers

Accurate identification is critical for regulatory compliance and scientific reproducibility. The primary identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| Molecular Formula | C₈H₄BrNO₂ | [1][4][6][7] |

| Molecular Weight | 226.03 g/mol | [1][4][6][7] |

| IUPAC Name | 5-bromoisoindole-1,3-dione | [4] |

| CAS Number | 6941-75-9 | [1][6][7][8] |

| PubChem CID | 236018 | [1][4] |

| InChIKey | GNYICZVGHULCHE-UHFFFAOYSA-N | [4][7][9] |

Physicochemical Data

The physical properties of this compound are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Appearance | White to off-white or pale yellow crystalline powder. | [1][9] |

| Melting Point | 232 - 238 °C | [1][2] |

| Density (Predicted) | ~1.8 g/cm³ | [5][7][9] |

| Solubility | Soluble in N,N-Dimethylformamide (DMF); insoluble in water. | [5][9][10] |

| pKa (Predicted) | 9.19 ± 0.20 | [5][9][10] |

Synthesis and Quality Control

The synthesis of this compound is typically achieved through the reaction of 4-bromophthalic acid or its anhydride with an ammonia source. The choice of reagents is critical for achieving high yield and purity.

Principal Synthetic Workflow

The most common laboratory and industrial synthesis involves the cyclization of 4-bromophthalic anhydride with urea or ammonia. The use of the anhydride is preferred due to its higher reactivity and the formation of water as the only byproduct, simplifying purification.

Caption: Generalized workflow for the synthesis of this compound.

Causality in Experimental Design

-

Choice of Anhydride: 4-Bromophthalic anhydride is used because the five-membered ring is strained, making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack by ammonia.

-

Temperature Control: The reaction requires heat to drive the dehydration and cyclization process, but excessive temperatures can lead to decomposition and byproduct formation.

-

Purification: Recrystallization from a suitable solvent (like ethanol or acetic acid) is a self-validating system. The slow formation of crystals excludes impurities from the lattice, ensuring the high purity (typically ≥98% by HPLC) required for subsequent sensitive reactions like pharmaceutical synthesis.[1][6]

Applications in Research and Drug Development

This compound's utility stems from two key reactive sites: the acidic N-H proton of the imide and the carbon-bromine bond on the aromatic ring.

Role as a Versatile Synthetic Building Block

The compound serves as a scaffold for building more complex molecules, a crucial aspect of drug discovery and material science.[1][3]

Caption: Reactivity pathways and applications of this compound.

The bromine atom is an excellent leaving group and a key participant in palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[3] Simultaneously, the imide proton can be easily removed by a base, converting the nitrogen into a potent nucleophile for reactions like the Gabriel synthesis.

Applications in Specific Fields

-

Pharmaceuticals: It is a key intermediate for synthesizing compounds with potential biological activities. The phthalimide group is a known pharmacophore in some drugs, while the bromo-substituent allows for molecular elaboration.[1][3][11]

-

Agrochemicals: Similar to pharmaceuticals, it is used to build novel herbicides, insecticides, and fungicides.[1][3]

-

Dyes and Materials Science: The rigid, planar structure of the phthalimide core makes it an excellent component for fluorescent dyes and pigments.[1][2] Furthermore, its thermal stability allows for its use in creating high-performance polymers for electronic applications.[1][2]

Validated Experimental Protocols

The following protocols are representative of the core reactivity of this compound. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Alkylation via Gabriel Synthesis (Example)

This protocol describes the synthesis of N-benzyl-4-bromophthalimide, a classic example of imide reactivity.

-

Reagent Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (2.26 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Reaction Initiation: Stir the suspension and add benzyl bromide (1.31 mL, 11 mmol).

-

Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A precipitate will form.

-

Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure N-benzyl-4-bromophthalimide.

Protocol 2: Suzuki Cross-Coupling (Example)

This protocol demonstrates the reactivity of the C-Br bond to form a C-C bond.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.13 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol), and potassium phosphate (3.18 g, 15 mmol).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.29 g, 0.25 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (25 mL) and water (5 mL).

-

Heating: Heat the mixture to 100 °C and stir vigorously for 8-12 hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to obtain the desired coupled product.

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety.

-

Hazard Identification: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[7][12] It may also cause respiratory irritation (H335).[9][12]

-

Safe Handling: Always handle in a well-ventilated area or fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][12] Avoid formation and inhalation of dust.[12]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][7][9][10] Keep away from incompatible materials and foodstuffs.[7]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material sciences. Its well-defined molecular structure, predictable reactivity, and thermal stability make it an indispensable intermediate.[1] A thorough understanding of its properties, synthetic pathways, and reaction protocols, as detailed in this guide, empowers researchers to leverage its full potential in creating novel molecules that can address critical challenges in medicine and technology.

References

-

This compound | C8H4BrNO2 | CID 236018 - PubChem. National Institutes of Health. [Link]

-

This compound, min 98% (HPLC), 100 grams - CP Lab Safety. [Link]

-

4-Bromophtalimide - ChemBK. [Link]

-

This compound, 25g, Each - CP Lab Safety. [Link]

-

Synthesis of 4-bromophthalic anhydride. CNKI. [Link]

-

Synthesis of 4-bromophthalic anhydride - PrepChem.com. [Link]

-

N-Bromophthalimide in Action: Key Applications in Pharma & Agrochemicals. Medium. [Link]

-

The Crucial Role of 4-Bromophthalic Acid in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H4BrNO2 | CID 236018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6941-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. echemi.com [echemi.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chembk.com [chembk.com]

- 10. This compound CAS#: 6941-75-9 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.co.uk [fishersci.co.uk]

solubility of 4-Bromophthalimide in organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromophthalimide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies. It covers the physicochemical properties of this compound, the fundamental drivers of its solubility, and presents available qualitative data. Due to the scarcity of published quantitative solubility data for this compound, this guide presents a detailed case study on its parent compound, phthalimide, to provide quantitative context and illustrate solubility trends. A robust, step-by-step experimental protocol for determining solubility via the isothermal equilibrium method with HPLC analysis is provided, empowering researchers to generate precise and reliable data.

Introduction to this compound

This compound (5-bromo-1H-isoindole-1,3(2H)-dione) is a brominated derivative of phthalimide valued for its utility as a versatile building block in organic synthesis.[1] The presence of the bromine atom enhances its reactivity, making it a crucial precursor for creating more complex molecules through reactions like nucleophilic substitutions and cyclizations.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and formulating products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to understanding its behavior in different solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 6941-75-9 | [1][2] |

| Molecular Formula | C₈H₄BrNO₂ | [1][2] |

| Molecular Weight | 226.03 g/mol | [1][2] |

| Appearance | White to off-white or yellow powder/crystal | [1] |

| Melting Point | 232 - 238 °C | [1][3] |

| pKa (Predicted) | 9.19 ± 0.20 | [3][4] |

| XLogP3 | 1.8 | [5] |

Significance in Research and Development

The utility of this compound spans multiple domains:

-

Pharmaceuticals & Agrochemicals: It serves as a key intermediate in the synthesis of various biologically active compounds.[1][6]

-

Material Science: Its thermal stability and chemical reactivity make it suitable for developing dyes, fluorescent materials, and light-sensitive coatings.[1]

-

Organic Synthesis: The compound is a foundational reagent for introducing the phthalimide group or for leveraging the bromo-substituent for further chemical transformations.[1]

Successful application in these areas is critically dependent on solvent selection for reactions, purification, and formulation, making solubility data indispensable.

Theoretical Principles of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

"Like Dissolves Like": Polarity and Intermolecular Forces

The primary determinant of solubility is polarity. This compound is a polar molecule due to the presence of two carbonyl groups (C=O) and an imide (N-H) group. Therefore, it is expected to be more soluble in polar solvents that can engage in similar intermolecular interactions, such as dipole-dipole forces.

The Role of the Phthalimide Moiety

The imide group (–CO–NH–CO–) is the most significant contributor to the molecule's solubility characteristics. The N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl groups act as hydrogen bond acceptors. This capacity for hydrogen bonding significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMF, acetone).

Influence of the Bromo-Substituent

The bromine atom, being electronegative, contributes to the overall polarity of the molecule. However, it also increases the molecular weight and size compared to the parent phthalimide molecule, which can slightly decrease solubility due to stronger crystal lattice energy. The bromine atom itself is a weak hydrogen bond acceptor.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility typically increases with temperature.[7] This is because the added thermal energy helps overcome the energy of the crystal lattice, allowing solvent molecules to solvate the individual solute molecules more effectively.

Caption: Intermolecular forces governing the solubility of this compound.

Solubility Profile of this compound

Qualitative Solubility Data

| Solvent | Type | Solubility | Reference(s) |

| Water | Polar Protic | Insoluble | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | [3][5][6] |

| Ethanol | Polar Protic | Soluble | |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | |

| Benzene | Non-Polar | Soluble |

Discussion of Data and Solvent Choice

The data aligns with theoretical principles. The compound is soluble in polar solvents like DMF, ethanol, and DCM, where dipole-dipole interactions and hydrogen bonding can occur. Its insolubility in water is likely due to the molecule's significant non-polar benzene ring and the energetic cost of disrupting the strong hydrogen-bonding network of water. The reported solubility in benzene, a non-polar solvent, is somewhat unexpected but may be attributable to van der Waals forces and the polarizability of the benzene ring. For practical applications, DMF is an excellent choice for achieving high concentrations, while ethanol offers a more environmentally benign protic solvent option.

A Quantitative Case Study: Solubility of Phthalimide

Rationale for Using Phthalimide as a Model

To provide a quantitative framework, we can analyze the solubility of phthalimide (C₈H₅NO₂), the parent compound of this compound. Phthalimide shares the same core structure and functional groups, except for the bromine atom. Therefore, its solubility behavior provides a strong, indicative baseline for understanding how this compound will behave in various solvents.

Quantitative Solubility Data for Phthalimide

The following data for phthalimide was determined over a range of temperatures.[8]

| Solvent | Mole Fraction Solubility (x10³) at 298.15 K (25 °C) | General Trend with Temperature |

| Acetone | 108.60 | Increases |

| Ethyl Acetate | 45.42 | Increases |

| Methanol | 25.15 | Increases |

| Acetonitrile | 22.37 | Increases |

| n-Propanol | 19.33 | Increases |

| Isopropanol | 18.23 | Increases |

| Ethanol | 17.51 | Increases |

| n-Butanol | 15.19 | Increases |

| i-Butanol | 14.28 | Increases |

| Toluene | 1.99 | Increases |

Analysis of Trends

The data for phthalimide shows that its solubility is highest in acetone, a polar aprotic solvent capable of accepting hydrogen bonds.[8] Solubility is significant in various alcohols but decreases as the alkyl chain length of the alcohol increases, which is consistent with the decreasing polarity of the solvent.[8] As expected, solubility is very low in toluene, a non-polar solvent.[8] This trend strongly suggests that this compound will exhibit a similar pattern, with the highest solubility in polar aprotic solvents like DMF and acetone.

Experimental Protocol for Solubility Determination

Principle: Isothermal Equilibrium Method

This protocol describes a self-validating system for determining the equilibrium solubility of this compound. The method involves saturating a solvent with the solute at a constant temperature, allowing the system to reach equilibrium, and then quantifying the concentration of the dissolved solute in a filtered aliquot.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H4BrNO2 | CID 236018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6941-75-9 [chemicalbook.com]

- 4. 6941-75-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 6941-75-9 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Bromophthalimide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Bromophthalimide (CAS No: 6941-75-9) is a pivotal building block in organic synthesis, with significant applications in the development of pharmaceuticals, agrochemicals, and novel materials.[1] Its molecular structure, featuring a phthalimide core substituted with a bromine atom, imparts unique reactivity and properties that are leveraged in complex chemical transformations. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity of research and the quality of manufactured products. This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental considerations, and detailed interpretation of the spectral data unique to this compound, offering researchers a comprehensive resource for its analysis.

Molecular Characteristics of this compound

A thorough analysis begins with a fundamental understanding of the molecule's properties.

-

Structure: A phthalimide ring system with a bromine atom substituted on the aromatic ring at the 4-position.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. Specific covalent bonds absorb IR radiation at characteristic frequencies, making it an exceptional tool for identifying functional groups.[5]

Principles and Interpretation for this compound

The IR spectrum of this compound is dominated by features arising from its imide ring and the substituted aromatic system.

-

N-H Stretching: The imide N-H bond presents a distinct stretching vibration. In solid-state spectra (e.g., KBr pellet), hydrogen bonding typically results in a single, moderately broad band around 3200 cm⁻¹.[6] In dilute solution, this band may shift to a higher frequency (~3400-3500 cm⁻¹).[7]

-

C=O (Carbonyl) Stretching: Cyclic imides, like phthalimide derivatives, characteristically exhibit two carbonyl stretching bands due to symmetric and asymmetric vibrations.[6] These are typically strong and sharp. For this compound, these are expected near 1775 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric). The electron-withdrawing nature of the bromine atom and the imide nitrogen can slightly influence these positions compared to unsubstituted phthalimide.

-

Aromatic C=C and C-H Stretching: The benzene ring gives rise to several characteristic absorptions. Overtone and combination bands often appear as weak absorptions between 2000-1650 cm⁻¹. C=C stretching vibrations within the ring typically produce sharp peaks of variable intensity around 1600 cm⁻¹ and 1450 cm⁻¹.[8] Aromatic C-H stretching vibrations are observed as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[9]

-

C-N Stretching: The stretching of the C-N bond within the imide ring is typically found in the 1300-1100 cm⁻¹ region.[10]

-

C-Br Stretching: The carbon-bromine bond stretch is a low-energy vibration and appears in the fingerprint region of the spectrum. Its absorption is typically found between 700 cm⁻¹ and 500 cm⁻¹, and it is often a strong band.[11]

Data Presentation: Key IR Absorptions

| Vibrational Mode | Expected Position (cm⁻¹) | Intensity | Notes |

| N-H Stretch | ~3200 | Medium, Broad | Position is sensitive to hydrogen bonding.[6] |

| Aromatic C-H Stretch | 3100 - 3050 | Medium, Sharp | Characteristic of sp² C-H bonds.[9] |

| Asymmetric C=O Stretch | ~1775 | Strong, Sharp | A key feature of cyclic imides.[6] |

| Symmetric C=O Stretch | ~1720 | Strong, Sharp | Often more intense than the asymmetric stretch.[6] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak | Multiple bands are typical for aromatic rings.[8] |

| C-N Stretch | 1300 - 1100 | Medium | Associated with the imide ring structure.[10] |

| C-Br Stretch | 700 - 500 | Strong | Located in the low-frequency fingerprint region.[11] |

Experimental Protocol: Acquiring an FT-IR Spectrum

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft lab wipe. Once dry, acquire a background spectrum. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal. The causality here is that the IR beam's evanescent wave only penetrates a few microns into the sample, requiring intimate contact for a strong signal.[9]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks for interpretation.

-

Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip after analysis to prevent cross-contamination.

Caption: Key vibrational modes for this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.[12]

Principles and Interpretation for this compound

For halogenated compounds, MS is particularly informative. The most common technique, Electron Impact (EI) ionization, involves bombarding the molecule with high-energy electrons, which ejects an electron to form a positive radical ion called the molecular ion (M⁺•).[13]

-

The Bromine Isotope Pattern: This is the most definitive feature in the mass spectrum of this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.5% and ~49.5%, respectively).[14][15] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. This "M" and "M+2" pattern is a classic signature for a molecule containing one bromine atom.[16][17][18] For this compound (C₈H₄⁷⁹BrNO₂), the M peak will be at m/z 225, and for (C₈H₄⁸¹BrNO₂), the M+2 peak will be at m/z 227.

-

Fragmentation Pathways: The molecular ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals.[12] Analyzing the mass differences between peaks allows for the reconstruction of the molecule's structure.

-

Loss of Bromine: A common fragmentation is the cleavage of the C-Br bond. Loss of a bromine radical (⁷⁹Br• or ⁸¹Br•) from the molecular ion would result in a fragment ion at m/z 146 (225 - 79 or 227 - 81). This peak would not show the 1:1 isotope pattern.[16]

-

Loss of Carbonyl Groups: Imides can undergo fragmentation by losing carbon monoxide (CO, 28 Da). Loss of one CO molecule from the M⁺• would lead to peaks at m/z 197/199. A subsequent loss of another CO would lead to m/z 169/171.

-

Ring Fragmentation: The aromatic ring itself can fragment, although this often requires more energy and leads to a complex series of lower-mass ions.

-

Data Presentation: Key MS Fragments

| m/z (Mass/Charge) | Ion Structure | Notes |

| 225 / 227 | [C₈H₄BrNO₂]⁺• | Molecular ion (M⁺•). The 1:1 intensity ratio is characteristic of one bromine atom.[15] |

| 197 / 199 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule. Isotope pattern is retained. |

| 172 / 174 | [C₇H₄BrN]⁺• | Possible fragment after loss of CO and O. |

| 146 | [C₈H₄NO₂]⁺ | Loss of a bromine radical (Br•). The 1:1 isotope pattern is lost.[16] |

| 90 | [C₆H₄N]⁺ | Fragment resulting from cleavage of the imide ring. |

| 76 | [C₆H₄]⁺• | Benzene-type fragment from ring cleavage. |

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Preparation: Dissolve a small amount (<1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to create a dilute solution (~100 µg/mL).

-

Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's specifications, typically using a known calibration standard (e.g., PFTBA). Set the ion source to Electron Impact (EI) mode with a standard electron energy of 70 eV. This energy level is chosen because it provides reproducible fragmentation patterns, enabling comparison with library spectra.

-

Sample Introduction: Introduce the sample into the instrument. For a solid with sufficient volatility, a direct insertion probe (DIP) can be used. The probe is heated to gently vaporize the sample directly into the ion source.

-

Data Acquisition: Initiate the scan. The mass analyzer (e.g., a quadrupole) will scan a predefined mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peaks (M and M+2) to confirm the molecular weight and the presence of bromine. Identify major fragment peaks and propose a fragmentation pathway by calculating mass differences. Compare the acquired spectrum to a library database (e.g., NIST/Wiley) for confirmation.

Caption: Proposed mass spectrometry fragmentation pathway.

Integrated Spectroscopic Analysis

While powerful individually, the true analytical strength lies in using IR and MS data in concert. IR spectroscopy confirms the presence of the key functional groups (imide N-H, dual C=O, C-Br bond), while mass spectrometry confirms the exact molecular weight and elemental composition (specifically the presence of one bromine atom). The fragmentation pattern from MS corroborates the connectivity proposed by the functional groups identified in the IR spectrum. Together, they provide a self-validating system for the unequivocal identification and structural confirmation of this compound.

Conclusion

The spectroscopic analysis of this compound by IR and MS provides a detailed molecular fingerprint. The characteristic dual carbonyl and N-H stretches in the IR spectrum confirm the imide structure, while the signature M/M+2 molecular ion peaks in the mass spectrum provide definitive evidence of its molecular weight and the presence of a single bromine atom. Understanding these spectral features and the underlying principles of fragmentation and vibrational modes is essential for any scientist working with this important chemical intermediate.

References

-

Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. [Link]

-

mass spectra - the M+2 peak - Chemguide. (n.d.). Chemguide. [Link]

-

This compound, min 98% (HPLC), 100 grams - CP Lab Safety. (n.d.). CP Lab Safety. [Link]

-

Isotopes in Mass Spectrometry - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Other Important Isotopes- Br and Cl - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts. [Link]

-

INFRARED SPECTROSCOPY. (n.d.). University of Calicut. [Link]

-

The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. (2023). Save My Exams. [Link]

-

Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925. [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. (2005). ResearchGate. [Link]

-

Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). University of Calgary. [Link]

-

Infrared spectroscopic studies of amides and anilides. (n.d.). Indian Academy of Sciences. [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2020, August 22). Chemistry LibreTexts. [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts. [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. (n.d.). ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Charles University. [Link]

-

The features of IR spectrum. (n.d.). Mansoura University. [Link]

-

Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.). ResearchGate. [Link]

-

Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019, November 21). YouTube. [Link]

-

IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). University of British Columbia. [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Spectroscopy Online. [Link]

-

IR frequencies in carbonyl-containing functional groups : r/chemhelp - Reddit. (2015, June 12). Reddit. [Link]

-

IR Tables, UCSC. (n.d.). University of California, Santa Cruz. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Adam Mickiewicz University. [Link]

-

IR Chart. (n.d.). University of Colorado Boulder. [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Chemguide. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Science Ready. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2024). Save My Exams. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Wisconsin-River Falls. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Wiley Analytical Science. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 6941-75-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. savemyexams.com [savemyexams.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 4-Bromophthalimide Derivatives

Introduction: The Strategic Importance of the 4-Bromophthalimide Scaffold

In the landscape of modern medicinal chemistry and materials science, the phthalimide moiety serves as a privileged structural motif. Its rigid, planar structure and synthetic versatility make it a cornerstone for the development of a wide array of functional molecules. The introduction of a bromine atom at the 4-position of the phthalimide ring creates this compound, a pivotal intermediate that unlocks vast chemical space for derivatization.

The strategic placement of the bromine atom serves two primary functions. First, it acts as a versatile synthetic handle, enabling a suite of powerful C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-couplings. Second, the inherent physicochemical properties of bromine—its size, electronegativity, and ability to participate in halogen bonding—can significantly influence the biological activity and material properties of the final compound.[1] Consequently, this compound derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials such as fluorescent dyes.

This guide provides a comprehensive overview of the synthesis of this compound and its subsequent derivatization, offering field-proven insights, detailed experimental protocols, and the mechanistic rationale behind key transformations for researchers, scientists, and drug development professionals.

Part 1: Synthesis of the this compound Core

The journey to diverse this compound derivatives begins with the efficient and selective synthesis of the core scaffold. This is a two-stage process: the bromination of a phthalic precursor to generate 4-bromophthalic anhydride, followed by its imidation.

Synthesis of the Key Precursor: 4-Bromophthalic Anhydride

The most common and industrially relevant method for synthesizing 4-bromophthalic anhydride is the direct electrophilic bromination of phthalic anhydride.

Reaction Causality: This reaction proceeds via electrophilic aromatic substitution. Phthalic anhydride is an electron-deactivated aromatic system due to the two electron-withdrawing carbonyl groups. Therefore, forcing conditions are required. The reaction is typically performed in an aqueous solution of sodium hydroxide, which opens the anhydride ring to form the more water-soluble disodium phthalate. This ring-opening activates the aromatic ring towards electrophilic attack by bromine. Subsequent acidification and heating dehydrate the resulting 4-bromophthalic acid back to the desired anhydride.[2][3] The use of a phase-transfer catalyst, such as benzyltrimethylammonium chloride, can enhance the reaction rate by facilitating the interaction between the aqueous and organic phases.[4][5]

Alternative Route: An alternative, though less common, laboratory-scale synthesis involves a Sandmeyer reaction starting from 4-nitrophthalimide. This multi-step process involves reduction of the nitro group to an amine, diazotization, and subsequent displacement with a bromide salt.

Data Presentation: Comparison of Bromination Protocols

| Parameter | Protocol A | Protocol B |

| Starting Material | Phthalic Anhydride | 4-Chlorotetrahydrophthalic Anhydride |

| Key Reagents | NaOH, Bromine, H₂SO₄ | Iron powder, Bromine |

| Solvent | Water | Chlorobenzene |

| Temperature | 45-90°C | 110-170°C |

| Key Insight | Ring-opening activation in aqueous alkali is crucial.[3][5] | Aromatization and bromination occur concurrently. |

| Reference | ChemicalBook[5], EP0429040A2[3] | US4962206A[2] |

Imidation to this compound

The conversion of 4-bromophthalic anhydride to this compound is a robust and high-yielding condensation reaction.

Reaction Causality: The reaction involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride. This opens the ring to form a phthalamic acid intermediate. Subsequent intramolecular cyclization, driven by heating, eliminates a molecule of water to form the stable five-membered imide ring. This method is a standard and reliable transformation for converting anhydrides to imides.[6]

Workflow: From Phthalic Anhydride to this compound

Caption: Overall synthesis pathway for the this compound core.

Part 2: Key Derivatization Strategies

With the this compound core in hand, two primary avenues for derivatization present themselves: functionalization at the imide nitrogen and transformation at the carbon-bromine bond.

N-Alkylation via the Gabriel Synthesis

The Gabriel synthesis is the preeminent method for preparing primary amines and, in this context, for installing a diverse range of N-substituents onto the this compound scaffold.